

An In-depth Technical Guide to 1-(2-Fluorophenyl)piperidin-4-one

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Compound of Interest

Compound Name: **1-(2-Fluorophenyl)piperidin-4-one**

Cat. No.: **B037908**

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and potential biological significance of **1-(2-Fluorophenyl)piperidin-4-one**. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

1-(2-Fluorophenyl)piperidin-4-one is a substituted piperidinone derivative. The incorporation of a fluorine atom on the phenyl ring can significantly influence its physicochemical and pharmacological properties, including metabolic stability, binding affinity to biological targets, and lipophilicity.[\[1\]](#)[\[2\]](#)

Table 1: Physicochemical Properties of **1-(2-Fluorophenyl)piperidin-4-one**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ FNO	MOLBASE
Molecular Weight	193.22 g/mol	MOLBASE
CAS Number	115012-46-9	MOLBASE
Appearance	Predicted: Solid	General knowledge
Density	1.19 g/cm ³	[3]
Boiling Point	309.18 °C at 760 mmHg	[3]
Flash Point	140.79 °C	[3]
Refractive Index	1.543	[3]
LogP	2.06	[3]
Solubility	Predicted: Soluble in organic solvents like ethanol, DMSO, and chloroform; sparingly soluble in water.	General knowledge

Spectral Data (Predicted)

Due to the limited availability of experimental spectra in the public domain, the following spectral data have been predicted using widely accepted cheminformatics tools and algorithms. These predictions serve as a reference for the characterization of **1-(2-Fluorophenyl)piperidin-4-one**.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.15 - 7.00	m	4H	Ar-H
3.45	t	4H	-N-CH ₂ - (axial & equatorial)
2.65	t	4H	-CO-CH ₂ - (axial & equatorial)

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (ppm)	Assignment
208.5	C=O
156.0 (d, J ≈ 245 Hz)	C-F
139.0	Ar-C
124.5 (d, J ≈ 3 Hz)	Ar-C
124.0 (d, J ≈ 8 Hz)	Ar-C
122.0 (d, J ≈ 4 Hz)	Ar-C
116.0 (d, J ≈ 21 Hz)	Ar-C
51.0	-N-CH ₂ -
41.0	-CO-CH ₂ -

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
~2950 - 2850	C-H stretch (aliphatic)
~1720	C=O stretch (ketone)
~1600, ~1490	C=C stretch (aromatic)
~1230	C-F stretch (aromatic)
~1280	C-N stretch (aromatic amine)

Table 5: Predicted Mass Spectrometry Fragmentation

m/z	Fragment
193	[M] ⁺
165	[M - CO] ⁺
136	[M - C ₃ H ₅ NO] ⁺
95	[C ₆ H ₄ F] ⁺

Experimental Protocols

The following are plausible experimental protocols for the synthesis and purification of **1-(2-Fluorophenyl)piperidin-4-one** based on established synthetic methodologies for N-aryl piperidones.[\[4\]](#)

Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Reaction Scheme:

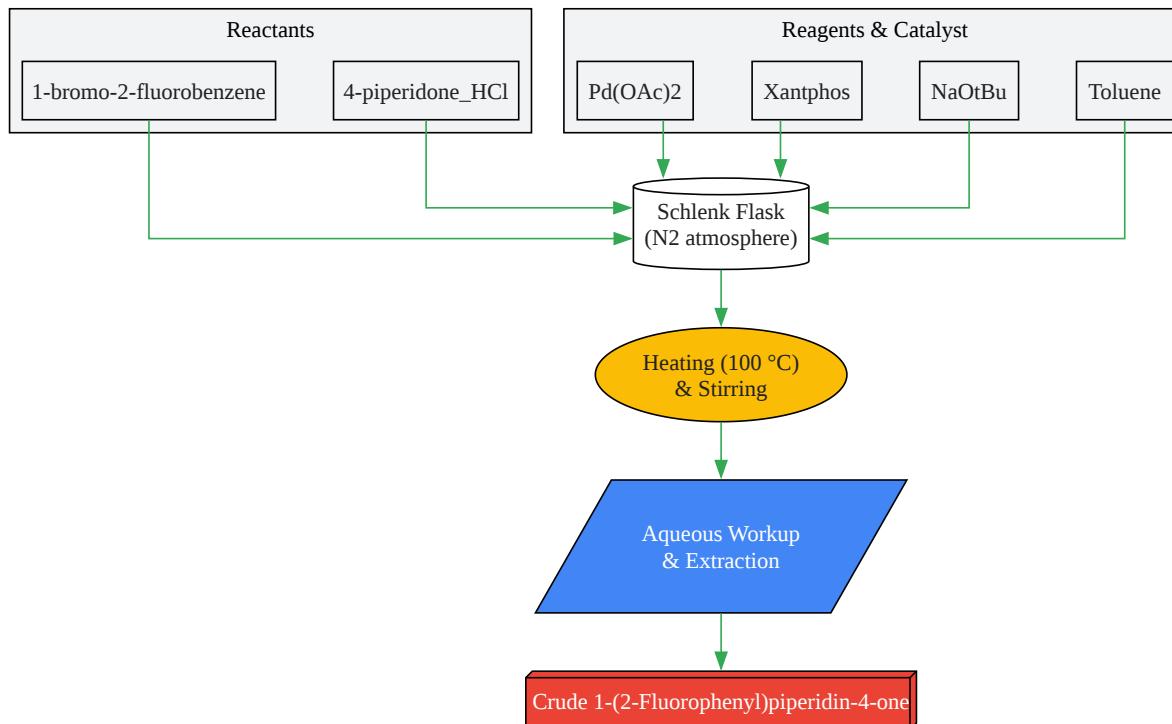


Materials:

- 1-bromo-2-fluorobenzene
- 4-piperidone hydrochloride
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Xantphos
- Sodium tert-butoxide (NaOtBu)
- Toluene (anhydrous)
- Nitrogen gas
- Standard glassware for inert atmosphere reactions

Procedure:

- To a dry Schlenk flask under a nitrogen atmosphere, add $\text{Pd}(\text{OAc})_2$ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (2.2 equivalents).
- Add 4-piperidone hydrochloride (1.2 equivalents) and 1-bromo-2-fluorobenzene (1.0 equivalent).
- Add anhydrous toluene to the flask.
- Degas the mixture by bubbling nitrogen through the solvent for 15 minutes.
- Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.



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Buchwald-Hartwig Synthesis Workflow

Synthesis via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is another viable route, particularly given the activating effect of the ortho-fluorine substituent.[8][9]

Reaction Scheme:

1,2-difluorobenzene + 4-piperidone → **1-(2-Fluorophenyl)piperidin-4-one**

Materials:

- 1,2-difluorobenzene
- 4-piperidone
- Potassium carbonate (K_2CO_3)
- Dimethyl sulfoxide (DMSO)
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve 4-piperidone (1.0 equivalent) and potassium carbonate (2.0 equivalents) in DMSO.
- Add 1,2-difluorobenzene (1.1 equivalents) to the mixture.
- Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
- After completion, cool the reaction to room temperature.
- Pour the reaction mixture into a large volume of cold water to precipitate the product.
- Collect the solid by vacuum filtration and wash with water.
- The crude product can be further purified by recrystallization.

Purification by Recrystallization

Recrystallization is a standard technique for the purification of solid organic compounds.[\[10\]](#)

Procedure:

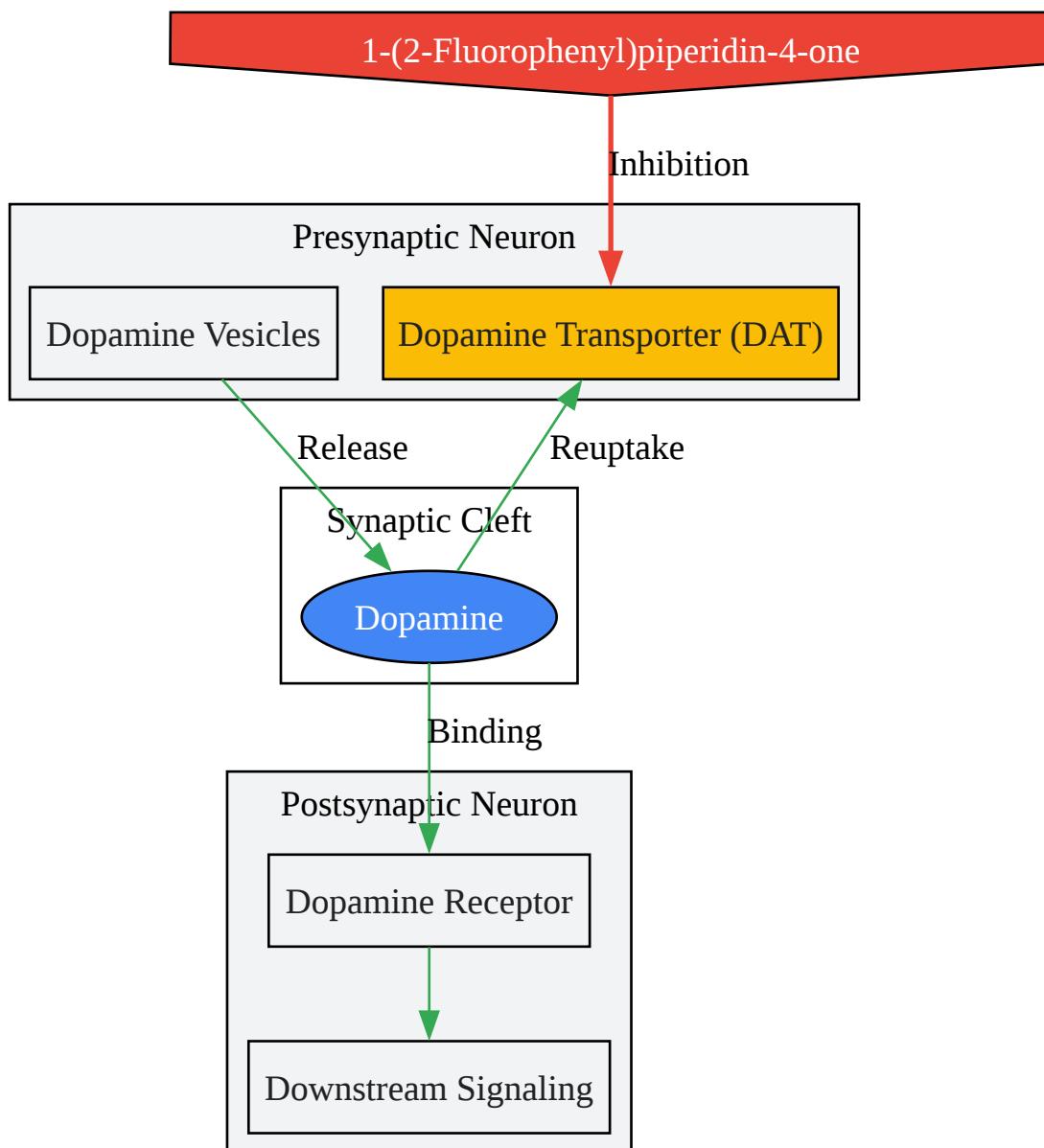
- Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) to find a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated. A mixture of ethanol and water or ethyl acetate and hexanes is often a good starting point.
- Dissolution: Dissolve the crude **1-(2-Fluorophenyl)piperidin-4-one** in a minimal amount of the hot recrystallization solvent.
- Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should form.
- Cooling: To maximize the yield, cool the flask in an ice bath.
- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
- Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Biological Activity and Signaling Pathways

While specific biological data for **1-(2-Fluorophenyl)piperidin-4-one** is not extensively documented, the piperidin-4-one scaffold is a well-established pharmacophore present in numerous biologically active compounds with a wide range of activities, including anticancer, antiviral, and CNS effects.^{[3][9]} The introduction of a fluorine atom can further modulate these activities.^{[1][2]}

Derivatives of 1-(fluorophenyl)piperidine have been investigated for their activity as inhibitors of various enzymes and receptors. For instance, some fluorinated piperidine derivatives have shown potential as inhibitors of the dopamine transporter (DAT), suggesting a possible role in the treatment of CNS disorders.^[11]

Based on the activities of related compounds, a hypothetical signaling pathway involving dopamine transporter inhibition is presented below.



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Hypothetical Dopamine Transporter Inhibition

Safety and Handling

1-(2-Fluorophenyl)piperidin-4-one should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of

contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(2-Fluorophenyl)piperidin-4-one is a valuable synthetic intermediate with potential applications in medicinal chemistry. This guide provides a summary of its chemical properties, predicted spectral data, and plausible experimental protocols for its synthesis and purification. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications.

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References

- 1. researchgate.net [researchgate.net]
- 2. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine [webbook.nist.gov]
- 7. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(2-Fluorophenyl)piperidin-4-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b037908#1-2-fluorophenyl-piperidin-4-one-chemical-properties>

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